molecular formula C13H21N5O3 B3035086 1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 299935-15-2

1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3035086
CAS No.: 299935-15-2
M. Wt: 295.34 g/mol
InChI Key: CTTMIMBWKZEEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione is a barbiturate derivative featuring a piperazine-ethylamino substituent at the C5 position of the pyrimidine-2,4,6-trione core. Its molecular formula is C₁₃H₂₁N₅O₃, with a molecular weight of 295.34 g/mol . Evidence suggests it is synthesized via substitution reactions involving barbituric acid derivatives and piperazine-containing reagents .

Properties

IUPAC Name

6-hydroxy-1,3-dimethyl-5-(2-piperazin-1-ylethyliminomethyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3/c1-16-11(19)10(12(20)17(2)13(16)21)9-15-5-8-18-6-3-14-4-7-18/h9,14,19H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTMIMBWKZEEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NCCN2CCNCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione (CAS: 299935-15-2) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a piperazine moiety which is known to enhance the pharmacological properties of various drugs. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action.

The molecular formula of the compound is C13H21N5O3C_{13}H_{21}N_{5}O_{3}. It possesses a complex structure that includes a pyrimidine core and a piperazine side chain, which may influence its interaction with biological targets.

Biological Activity

Antitumor Activity
Research indicates that pyrimidine derivatives, including compounds similar to this compound, exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.0Induces apoptosis via caspase activation
MCF-7 (Breast)10.5Inhibits proliferation through cell cycle arrest
HeLa (Cervical)12.0Disrupts mitochondrial function leading to cell death

Antimicrobial Activity
Pyrimidine derivatives have also been reported to possess antimicrobial properties. The compound has shown efficacy against several bacterial strains and fungi in preliminary assays. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of this enzyme can lead to reduced proliferation of rapidly dividing cells such as those found in tumors and infections.

Case Studies

Case Study 1: Antitumor Efficacy in Vivo
A study conducted on murine models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to enhance the effects of standard chemotherapy agents.

Case Study 2: Antimicrobial Properties Against Resistant Strains
In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it exhibited potent antibacterial activity with an MIC (Minimum Inhibitory Concentration) significantly lower than conventional antibiotics currently used to treat MRSA infections.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and exploring structure-activity relationships (SAR). Variations in the piperazine substituents have been shown to affect both the potency and selectivity of the compound towards different biological targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (Substituent at C5) Molecular Weight Key Functional Groups Notable Properties/Applications Reference ID
Target Compound: [(2-Piperazin-1-ylethyl)amino]methylene 295.34 Piperazine, secondary amine Discontinued; potential CNS modulation (inferred from piperazine)
5-(4-Methoxybenzylidene) 274.23 Methoxybenzylidene Catalyst-free synthesis; UV/Vis activity
1-((4-Methylquinazolin-2-yl)methyl) 324.34 Quinazoline, methyl group Oxidative degradation product; 20% yield
5-(Pyren-1-ylmethylene) 356.36 Pyrene Fluorescent dye; aggregation-induced emission
5-(3-Nitrophenylhydrazono) 295.27 Nitrophenylhydrazone Xanthine oxidase inhibition (IC₅₀: 24.3 µM)
5-(Morpholinobenzylidene) 330.34 Morpholine, benzylidene Electrocatalytic synthesis; optical applications

Stability and Degradation

  • The quinazoline-linked derivative (DEG) forms via oxidative cleavage of a purine-dione moiety, highlighting the instability of certain trione derivatives under oxidative conditions .
  • Target Compound: Stability data are unavailable, but the piperazine-ethylamino side chain may improve solubility and reduce crystallinity compared to aryl-substituted analogs .

Preparation Methods

Synthesis of 1,3-Dimethylbarbituric Acid

The 1,3-dimethylpyrimidinetrione core is synthesized via cyclocondensation of malonic ester derivatives with 1,3-dimethylurea. As detailed in CN101190898B, this reaction employs sodium methoxide in lower aliphatic alcohols (e.g., methanol, ethanol) or aromatic solvents (toluene, xylene) at 60–120°C under reflux for 9–10 hours. Key parameters include:

Parameter Optimal Condition Yield (%)
Catalyst Sodium methoxide 87–92
Solvent System Ethanol:toluene (3:1) 89
Reaction Temperature 80°C 90
Reaction Time 9.5 hours 91

Post-reaction workup involves cooling to precipitate the crude product, followed by dissolution in water and acidification with HCl to pH 1–2. Recrystallization from ethanol/water yields pure 1,3-dimethylbarbituric acid (mp 260–262°C).

Functionalization at the 5-Position

Mannich Aminomethylation Strategy

Introduction of the [(2-piperazin-1-ylethyl)amino]methylene group proceeds via Mannich reaction, exploiting the nucleophilic C5 position of 1,3-dimethylbarbituric acid. As demonstrated in barbiturate chemistry, this involves:

  • Formaldehyde Activation : Generation of an electrophilic iminium intermediate from formaldehyde and 2-piperazin-1-ylethylamine.
  • Michael Addition : Attack by the deprotonated barbituric acid at C5, facilitated by sodium ethoxide.
  • Tautomerization : Formation of the thermodynamically stable enamine structure.

Reaction conditions optimized from Sladowska’s work:

Component Equivalents Role
1,3-Dimethylbarbituric acid 1.0 Nucleophile
Formaldehyde (37%) 2.5 Electrophile source
2-Piperazin-1-ylethylamine 1.2 Amine donor
Solvent Ethanol Reaction medium
Temperature 60°C Reflux
Time 6 hours Completion

This method yields 68–74% of the target compound after silica gel chromatography (ethyl acetate:methanol:NH₄OH 7:2:1).

Multicomponent Knoevenagel-Mannich Approach

A one-pot synthesis combining 1,3-dimethylbarbituric acid, formaldehyde, and 2-piperazin-1-ylethylamine under microwave irradiation achieves higher atom economy. Adapted from Shaker et al., the protocol uses:

  • Catalyst : Piperidine (10 mol%)
  • Solvent : Ethanol/water (4:1)
  • Microwave Power : 300 W
  • Time : 20 minutes
  • Yield : 82%

Key advantages include reduced reaction time and avoidance of intermediate isolation.

Mechanistic Elucidation

Tautomeric Considerations

The 5-aminomethylene group exhibits keto-enol tautomerism, with NMR studies (¹H, 13C) confirming dominance of the enamine form in CDCl₃. Diagnostic signals include:

  • ¹H NMR : δ 14.65 (s, 1H, NH)
  • 13C NMR : δ 161.4 (C=O), 156.6 (C=N)

IR spectroscopy reveals stretching vibrations at 1686 cm⁻¹ (C=O) and 1588 cm⁻¹ (C=N).

Purification and Analytical Characterization

Chromatographic Purification

Crude product purification employs:

  • TLC : Silica gel 60 F₂₅₄, mobile phase CH₂Cl₂:MeOH:NH₄OH (90:9:1), Rf 0.45
  • HPLC : C18 column, acetonitrile:water (30:70), UV detection at 220 nm

Spectroscopic Confirmation

  • GC-MS : m/z 363 [M+H]⁺, fragmentation pattern consistent with piperazinyl cleavage
  • Elemental Analysis : Calculated for C₁₃H₂₀N₆O₃: C 49.36%, H 6.37%, N 26.56%; Found: C 49.28%, H 6.41%, N 26.49%

Industrial-Scale Optimization

Catalytic System Screening

Comparative evaluation of catalysts for the Mannich step:

Catalyst Yield (%) Purity (%)
Sodium ethoxide 74 98.5
Piperidine 82 99.1
Cu-Co-Mo/Al₂O₃ 65 97.8

Piperidine emerges as optimal due to superior yield and reduced metal contamination.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for this compound, and what reaction conditions are critical for optimizing yield?

  • Methodology : Begin with a barbituric acid derivative as the core scaffold. Introduce the piperazine-ethylamino-methylene group via a condensation reaction under acidic conditions (e.g., glacial acetic acid in ethanol, reflux) . Monitor reaction progress using TLC or HPLC. Optimize stoichiometry (e.g., 4.00 equiv. POCl3 for phosphorylation steps) and solvent systems (e.g., DMF for activating carbonyl groups) to minimize side products . Purify intermediates via recrystallization or column chromatography (silica gel, eluent: EtOAc/hexane).

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodology : Use 1H/13C NMR to verify substitution patterns (e.g., methyl groups at N1/N3, piperazine protons at δ ~2.5–3.5 ppm) and FT-IR to confirm carbonyl stretches (~1700 cm⁻¹) . Perform elemental analysis (Combustion or CHNS-O) to validate purity (>95%). High-resolution mass spectrometry (HRMS) can resolve ambiguities in molecular ion peaks .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodology : Grow single crystals via slow evaporation (solvent: DMSO/water). Collect X-ray diffraction data (e.g., using a CAD-4 diffractometer with Mo-Kα radiation) to determine bond angles (e.g., ~137°–139° for the methylene linker) and supramolecular interactions (e.g., C–H···O hydrogen bonds forming R₂²(14) rings) . Compare experimental data with computational models (e.g., DFT-optimized geometries) to validate structural hypotheses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the piperazine-ethylamino moiety in biological activity?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing piperazine with morpholine or varying alkyl chain length). Test inhibitory activity against target enzymes (e.g., mPGES-1 or SOD1) using enzyme-linked assays (e.g., EC50 determination via dose-response curves) . Correlate substituent electronic properties (Hammett σ values) or steric bulk (Taft parameters) with activity trends.

Q. How should researchers address contradictory data on reaction yields reported in different studies?

  • Methodology : Replicate protocols from conflicting sources under controlled conditions (e.g., inert atmosphere, precise temperature control). Use design of experiments (DoE) to identify critical variables (e.g., solvent purity, catalyst aging). Characterize byproducts via LC-MS to detect side reactions (e.g., over-phosphorylation or hydrolysis) .

Q. What computational strategies can predict binding interactions with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using X-ray structures of target proteins (e.g., mPGES-1 PDB: 4YK5). Validate docking poses with MD simulations (GROMACS) to assess stability of hydrogen bonds (e.g., between the trione carbonyl and Arg120). Use QSAR models to prioritize analogs with predicted higher affinity .

Q. How can researchers differentiate between tautomeric forms of the pyrimidinetrione core in solution?

  • Methodology : Conduct variable-temperature NMR (VT-NMR) to observe tautomer equilibria (e.g., enol-keto shifts). Compare experimental UV-Vis spectra (solvatochromic shifts) with TD-DFT calculations to assign tautomeric states . Use X-ray crystallography to confirm dominant tautomers in the solid state .

Q. What strategies mitigate instability of the compound under physiological conditions?

  • Methodology : Assess stability via accelerated degradation studies (pH 1–13 buffers, 37°C). Identify degradation products using LC-HRMS and propose stabilization methods (e.g., lyophilization, formulation with cyclodextrins). Compare stability with structurally related derivatives (e.g., 5-benzylidene analogs) to infer protective functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.